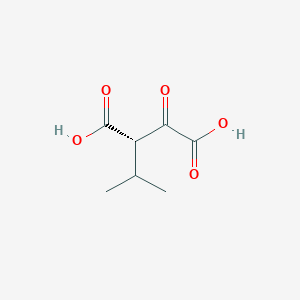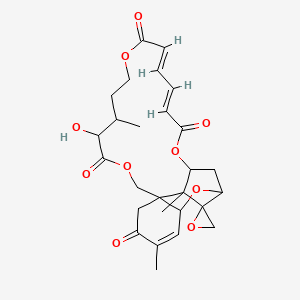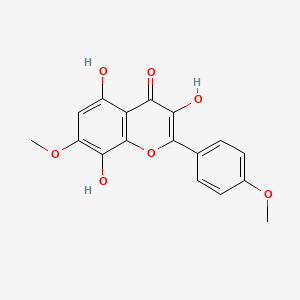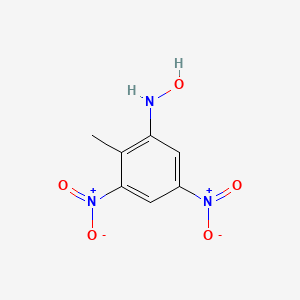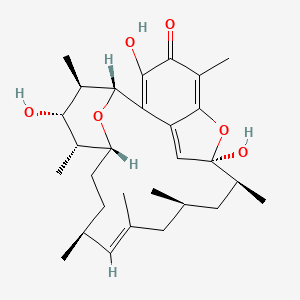
Kendomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kendomycin is a naturally occurring macrolide antibiotic first isolated from the bacterium Streptomyces violaceoruber. It is known for its potent biological activities, including anticancer, antibacterial, and anti-osteoporosis properties. The compound has a unique quinone methide ansa structure, which contributes to its diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of kendomycin has been a subject of significant interest due to its complex structure and potent biological activities. The first total synthesis was accomplished by Lee and Yuan in 2004. The synthesis involves multiple steps, including oxidative pyran cyclization and Claisen rearrangement to construct the fully functionalized aromatic ring . Another approach involves an intramolecular Prins cyclization to assemble the macrocyclic ring .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is produced through laboratory synthesis for research purposes.
Análisis De Reacciones Químicas
Types of Reactions: Kendomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents used include oxalyl chloride and isobutyraldehyde.
Reduction: Reducing agents such as n-butyllithium are used in the synthesis process.
Substitution: Various substitution reactions are employed to introduce functional groups into the this compound structure.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified biological activities. These derivatives are used to study the structure-activity relationship and to develop more potent analogs.
Aplicaciones Científicas De Investigación
Kendomycin has a wide range of scientific research applications due to its potent biological activities:
Industry: While industrial applications are limited, this compound’s unique structure makes it a valuable compound for developing new antibiotics and anticancer agents.
Mecanismo De Acción
Comparación Con Compuestos Similares
Kendomycin is unique due to its quinone methide ansa structure and its broad spectrum of biological activities. Similar compounds include:
Rifamycin: Another ansamycin antibiotic with a similar structure but primarily used to treat tuberculosis.
Geldanamycin: An ansamycin antibiotic known for its anticancer properties, particularly as an inhibitor of heat shock protein 90 (Hsp90).
This compound stands out due to its dual antibacterial and anticancer activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
59785-91-0 |
|---|---|
Fórmula molecular |
C32H61N13O9 |
Peso molecular |
771.9 g/mol |
Nombre IUPAC |
2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H61N13O9/c1-15(2)13-19(33)25(48)42-21(10-8-12-39-32(36)37)27(50)43-20(9-7-11-38-31(34)35)26(49)40-17(5)24(47)44-22(14-46)28(51)45-23(16(3)4)29(52)41-18(6)30(53)54/h15-23,46H,7-14,33H2,1-6H3,(H,40,49)(H,41,52)(H,42,48)(H,43,50)(H,44,47)(H,45,51)(H,53,54)(H4,34,35,38)(H4,36,37,39) |
Clave InChI |
PPBZOEOSJVJLRX-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C |
SMILES isomérico |
C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)N |
Sinónimos |
kendomycin TAN 2162 TAN-2162 TAN2162 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


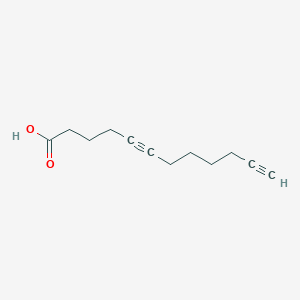
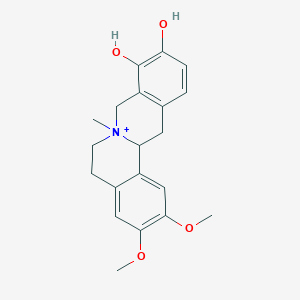

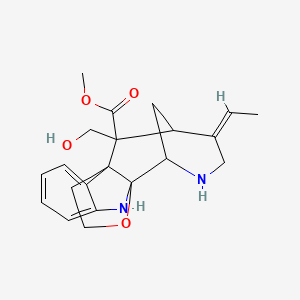
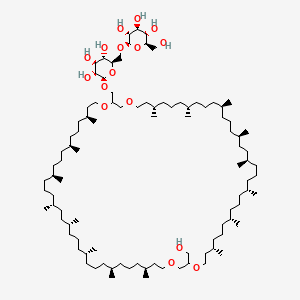
![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)
](/img/structure/B1238195.png)


